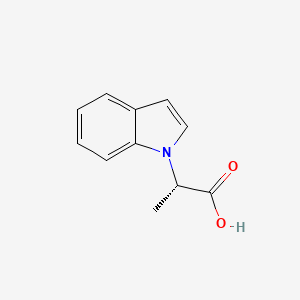
2',3'-Isopropylidene-isocytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Isopropylidene-isocytidine is a synthetic nucleoside analog, characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Isopropylidene-isocytidine typically involves the reaction of a ribonucleoside with acetone in the presence of a metal chloride catalyst, such as zinc chloride. The reaction is carried out in an anhydrous medium to prevent hydrolysis of the N-glycoside bond. The process can be summarized as follows :
Reactants: Ribonucleoside, acetone, zinc chloride.
Conditions: Anhydrous medium, typically in the presence of an alcohol to increase yield.
Procedure: The ribonucleoside is reacted with acetone and a 2,2-dialkoxypropane in the presence of an alcohol, resulting in the formation of 2’,3’-O-isopropylidene ribonucleosides.
Industrial Production Methods: The industrial production of 2’,3’-Isopropylidene-isocytidine follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Isopropylidene-isocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2’,3’-Isopropylidene-isocytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and biochemical assays.
Mecanismo De Acción
The mechanism of action of 2’,3’-Isopropylidene-isocytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific molecular pathways, such as those involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparación Con Compuestos Similares
- 2’,3’-Isopropylidene cytidine
- 2’,3’-Isopropylidene adenosine
- 2’,3’-Isopropylidene guanosine
Comparison: While these compounds share the isopropylidene protective group, 2’,3’-Isopropylidene-isocytidine is unique due to its specific structure and biological activity. It exhibits distinct properties that make it particularly useful in antiviral and anticancer research .
Propiedades
IUPAC Name |
2-amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYYMGWCQOZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12102340.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-iodooxan-2-yl]methyl benzoate](/img/structure/B12102341.png)
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12102351.png)
